

# A Technical Guide to Ethambutol-d4: Sourcing and Certificate of Analysis

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## Compound of Interest

Compound Name: Ethambutol-d4

Cat. No.: B15555185

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For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the quality and purity of these materials is paramount. This technical guide provides an in-depth overview of sourcing **Ethambutol-d4**, a deuterated analog of the tuberculosis drug Ethambutol, and understanding its Certificate of Analysis (CoA). This document outlines potential suppliers, details the quantitative data typically provided, and presents standardized experimental protocols for its analysis.

## Ethambutol-d4 Suppliers

A critical first step in the procurement process is identifying a reputable supplier that provides comprehensive documentation, including a detailed Certificate of Analysis. Several chemical suppliers specialize in stable isotope-labeled compounds for research purposes.

| Supplier                 | Product Name                  | CAS Number               | Additional Information   |
|--------------------------|-------------------------------|--------------------------|--|
| MedchemExpress           | Ethambutol-d4                 | 1129526-19-7             | Provides a detailed, batch-specific Certificate of Analysis online. <a href="#">[1]</a>              |
| Simson Pharma Limited    | Ethambutol-D4 Dihydrochloride | 1129526-19-7 (Free Base) | States that every compound is accompanied by a Certificate of Analysis. <a href="#">[2]</a>          |
| Cleartsynth              | Ethambutol-d4                 | 1129526-19-7             | A leading manufacturer and exporter that provides a Certificate of Analysis. <a href="#">[3]</a>     |
| Santa Cruz Biotechnology | Ethambutol-d4 Dihydrochloride | 1129526-19-7             | Notes to refer to the Certificate of Analysis for lot-specific data. <a href="#">[4]</a>             |
| LGC Standards            | Ethambutol-d4 Dihydrochloride | 1129526-19-7 (Free Base) | Provides products for pharmaceutical toxicology and infectious disease research. <a href="#">[5]</a> |

## Understanding the Certificate of Analysis

The Certificate of Analysis is a crucial document that provides detailed information about the quality and purity of a specific batch of a chemical. For **Ethambutol-d4**, this document is essential for ensuring the integrity of research data.

## Example Quantitative Data from a Certificate of Analysis

The following table summarizes the quantitative data from a publicly available Certificate of Analysis for a specific batch of **Ethambutol-d4** from MedchemExpress.

| Parameter                   | Method            | Result                     |
|-----------------------------|-------------------|----------------------------|
| Chemical Purity             |                   |                            |
| Purity                      | HPLC              | 98.12%                     |
| Isotopic Enrichment         |                   |                            |
| Isotopic Enrichment         | Mass Spectrometry | 99.87%                     |
| Physical Properties         |                   |                            |
| Appearance                  | Visual            | White to off-white (Solid) |
| Identity Confirmation       |                   |                            |
| <sup>1</sup> H NMR Spectrum | NMR Spectroscopy  | Consistent with structure  |

## Experimental Protocols

The following sections detail the methodologies for key experiments cited in a typical Certificate of Analysis for **Ethambutol-d4**. These protocols are synthesized from established analytical methods for Ethambutol and general procedures for the quality control of isotopically labeled standards.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of the **Ethambutol-d4** substance.

Principle: Reversed-phase HPLC separates the analyte of interest from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector. For Ethambutol, which lacks a strong chromophore, pre-column derivatization may be necessary to enhance UV detection.

Methodology:

- Sample Preparation:
  - Accurately weigh and dissolve a known amount of **Ethambutol-d4** in a suitable solvent (e.g., a mixture of the mobile phase).
  - If derivatization is required, react the sample with a suitable agent such as phenethyl isocyanate (PEIC) at room temperature.
- Chromatographic Conditions (Example):
  - Column: C18, 5  $\mu$ m, 4.6 x 250 mm (or equivalent)
  - Mobile Phase: A mixture of a buffered aqueous solution (e.g., 25 mM sodium dihydrogen phosphate with 1% v/v triethylamine, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent (e.g., methanol) in a 25:75 v/v ratio.
  - Flow Rate: 1.0 mL/min
  - Detection: UV at an appropriate wavelength for the derivative (e.g., 210 nm for a simple analysis without derivatization).
  - Injection Volume: 10  $\mu$ L
- Data Analysis:
  - The purity is calculated by dividing the peak area of the main **Ethambutol-d4** peak by the total area of all peaks in the chromatogram, expressed as a percentage.

## Isotopic Enrichment and Structural Integrity by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

This set of analyses confirms the identity of the compound and determines the percentage of deuterium incorporation.

### A. Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)

Principle: HR-MS is used to determine the isotopic distribution of the molecule. By comparing the measured isotopic pattern to the theoretical pattern for a given level of deuterium incorporation, the isotopic enrichment can be calculated.

Methodology:

- Sample Preparation: Prepare a dilute solution of **Ethambutol-d4** in a suitable solvent for direct infusion or LC-MS analysis.
- Mass Spectrometry Analysis:
  - Acquire a full scan mass spectrum of the sample in positive ion mode using an electrospray ionization (ESI) source.
  - Identify the protonated molecular ion peak cluster ( $[M+H]^+$ ).
- Data Analysis:
  - Extract the ion chromatograms for the unlabeled (d0) and all deuterated (d1, d2, d3, d4) species.
  - Calculate the isotopic enrichment by dividing the peak area of the desired deuterated species (d4) by the sum of the peak areas of all isotopic species.

## B. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle:  $^1H$  NMR spectroscopy provides information about the structure of the molecule. In the case of **Ethambutol-d4**, the absence of signals at the positions where deuterium has been incorporated confirms the successful labeling.

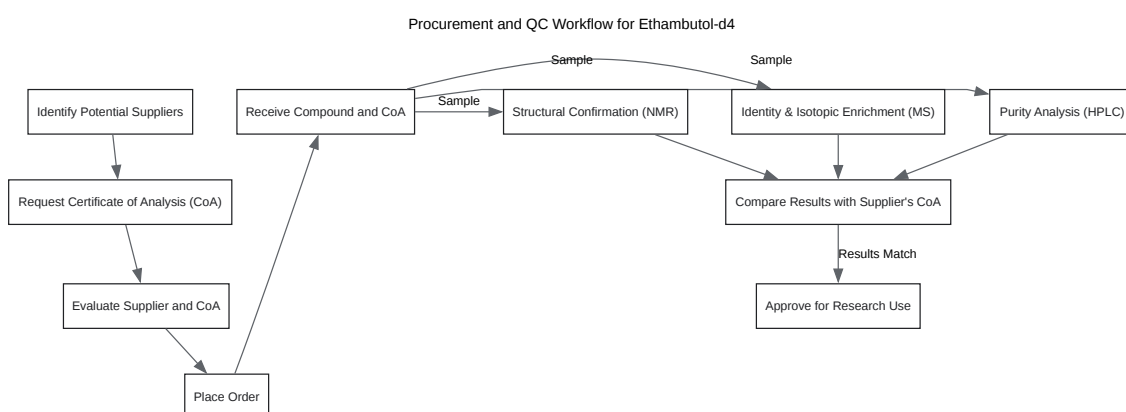
Methodology:

- Sample Preparation: Dissolve an accurately weighed amount of **Ethambutol-d4** in a suitable deuterated solvent (e.g.,  $D_2O$  or  $DMSO-d_6$ ).
- NMR Analysis:
  - Acquire a  $^1H$  NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Data Analysis:
  - Compare the resulting spectrum to the spectrum of an unlabeled Ethambutol standard.
  - The absence or significant reduction of proton signals at the expected positions of deuteration confirms the isotopic labeling. The remaining signals should be consistent with the rest of the molecular structure.

## Procurement and Quality Control Workflow

The following diagram illustrates the logical workflow for procuring and verifying a chemical standard such as **Ethambutol-d4**.



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Caption: A flowchart illustrating the process from supplier identification to in-house quality control and final approval for research use.

#### Need Custom Synthesis?

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## References

- 1. Determination of assay for Ethambutol in Ethambutol Hydrochloride Tablets by RP-HPLC – Experiment Journal [experimentjournal.com]
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